BDP FL 叠氮化物

描述

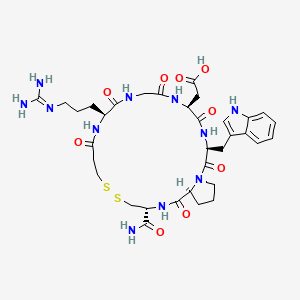

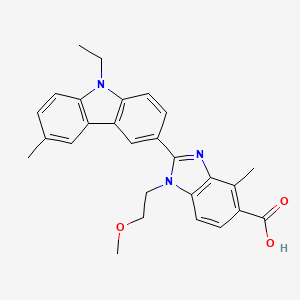

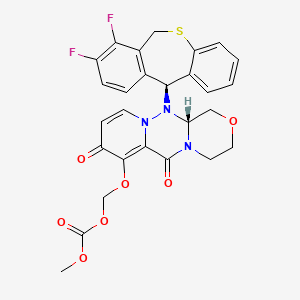

BDP FL azide is a connector for the BDP dye that contains an azide group capable of Click Chemistry . It is a green fluorophore that belongs to the borodipyrromethane class of fluorescent dyes . It has a high quantum yield in aqueous environments, high stability to photobleaching, and is compatible with FAM fluorescence measurement instruments .

Molecular Structure Analysis

The molecular formula of BDP FL azide is C17H21BF2N6O . It has a molecular weight of 374.20 . The structure includes a borondipyrromethene core, which is responsible for its fluorescent properties .Chemical Reactions Analysis

Azides, including BDP FL azide, are known for their reactivity in Click Chemistry . They can act as a nucleophile in substitution reactions . Additionally, organic azides can serve as “masked” amines, which can be reduced to primary amines .Physical And Chemical Properties Analysis

BDP FL azide is an orange solid . It is soluble in organic solvents such as alcohols, DMF, and DMSO . Its spectral properties include an excitation/absorption maximum at 503 nm, an emission maximum at 509 nm, and a fluorescence quantum yield of 0.97 .Relevant Papers Several papers have been published related to BDP FL azide. For instance, a study by Maksymilian Marek Zegota et al. discussed protein conjugation with dynamic covalent chemistry . More research is needed to fully understand the potential applications of BDP FL azide.

科学研究应用

1. 细胞蛋白成像

BDP FL 叠氮化物,特别是 BODIPY-环辛炔 (BDPY) 形式,用于对活细胞中的细胞蛋白进行成像。BDPY 与叠氮标记细胞的应变促进连接允许通过荧光显微镜观察蛋白质。已证明该方法可以在活哺乳动物细胞中产生显着的荧光信号,有助于生物和医学研究 (Beatty, Szychowski, Fisk, & Tirrell, 2011)。

2. 氧化应激研究的光敏剂

一种基于 BODIPY 生色团的新型光敏剂支架,与 BDP FL 叠氮化物密切相关,已被开发用于涉及氧化应激和光动力疗法的研究。这种光敏剂被称为 2I-BDP,其特点是光稳定性高、对溶剂环境不敏感,并且在光照射下能够产生活性氧。其应用扩展到细胞光敏化和生物系统中氧化应激的研究 (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005)。

3. 金属离子检测的传感器分子

BDP FL 叠氮化物衍生物已被用于开发用于检测金属离子的传感器分子。一项特定研究结合了 BDP 衍生物来检测 Fe(III) 离子,证明了该分子在与这些离子结合后在红可见光谱中发荧光的能力。这一应用在分析化学和环境监测领域具有重要意义 (Bricks, Kovalchuk, Trieflinger, Nofz, Büschel, Tolmachev, Daub, & Rurack, 2005)。

4. 制药应用

在制药领域,正在探索可生物降解的聚合物 (BDP) 在药物递送系统中的潜力。BDP,包括 BDP FL 叠氮化物的衍生物,因其作为载体的特性而被研究,用于靶向和持续释放药物递送,特别是对于眼科应用。在药物制剂中使用 BDP 增强了治疗剂的生物利用度和疗效 (Osi, Khoder, Al-Kinani, & Alany, 2022)。

作用机制

Target of Action

BDP FL azide is a derivative of the BDP dye . This is due to the azide group in the BDP FL azide, which is capable of undergoing a reaction known as Click Chemistry with alkyne groups .

Mode of Action

The mode of action of BDP FL azide involves a chemical reaction known as Click Chemistry . In this reaction, the azide group in the BDP FL azide reacts with an alkyne group in another molecule to form a stable triazole ring . This reaction is highly selective, efficient, and occurs under mild conditions, making it suitable for labeling molecules in biological systems .

Biochemical Pathways

Instead, it is used to label and visualize molecules in biological systems . By reacting with alkyne-tagged molecules through Click Chemistry, BDP FL azide can help researchers track the location and movement of these molecules within cells or tissues .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The result of BDP FL azide’s action is the covalent attachment of a bright and photostable fluorescent tag to alkyne-tagged molecules . This allows for the visualization of these molecules under a fluorescence microscope. The green fluorophore of BDP FL azide is representative of the borodipyrromethane class of fluorescent dyes and has a high quantum yield in aqueous environments, high stability to photobleaching, and is compatible with FAM fluorescence measurement instruments .

Action Environment

The action of BDP FL azide is influenced by the environment in which it is used. Its fluorescence properties, including its quantum yield and resistance to photobleaching, are optimal in aqueous environments . Additionally, the Click Chemistry reaction between BDP FL azide and alkyne-tagged molecules can occur under mild conditions, making it suitable for use in biological systems .

属性

IUPAC Name |

N-(3-azidopropyl)-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BF2N6O/c1-12-10-13(2)25-16(12)11-15-5-4-14(26(15)18(25,19)20)6-7-17(27)22-8-3-9-23-24-21/h4-5,10-11H,3,6-9H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOHTCNDGJLUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

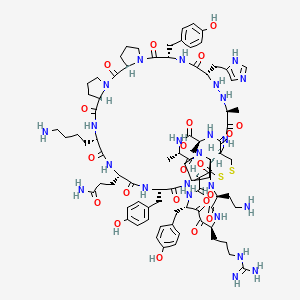

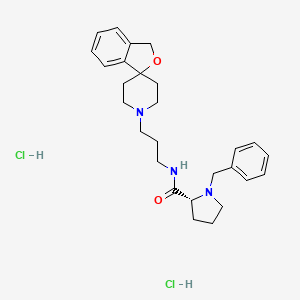

![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)